Estazolam-d5
Overview
Description
Estazolam-d5 is a deuterated form of estazolam, a benzodiazepine derivative used primarily for its sedative and anxiolytic properties. The deuterium atoms in this compound replace hydrogen atoms, making it useful as an internal standard in pharmacokinetic studies and analytical chemistry. Benzodiazepines, including estazolam, are known for their ability to modulate the gamma-aminobutyric acid (GABA) receptors in the brain, leading to their sedative, hypnotic, and muscle relaxant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Estazolam-d5 involves the incorporation of deuterium atoms into the estazolam molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Utilizing deuterated solvents in the reaction mixture to facilitate the incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions: Estazolam-d5, like other benzodiazepines, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form metabolites, which are often analyzed in pharmacokinetic studies.
Reduction: Reduction reactions can convert this compound to its reduced forms, which may have different pharmacological properties.
Substitution: Substitution reactions can occur at various positions on the benzodiazepine ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogenating agents such as chlorine (Cl2) and bromine (Br2) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce hydroxylated metabolites, while reduction can yield deuterated analogs with altered pharmacological activity.
Scientific Research Applications
Estazolam-d5 has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for the quantification of estazolam in biological samples.
Pharmacokinetic Studies: Helps in studying the absorption, distribution, metabolism, and excretion (ADME) of estazolam in the body.
Forensic Toxicology: Employed in forensic laboratories to detect and quantify estazolam in blood and urine samples.
Drug Development: Used in the development and validation of analytical methods for new benzodiazepine derivatives.
Mechanism of Action
Estazolam-d5, like estazolam, exerts its effects by binding to benzodiazepine receptors, which are part of the GABA-A receptor complex. This binding enhances the affinity of GABA for its receptor, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane. This results in the inhibition of neuronal excitability, producing sedative, anxiolytic, and muscle relaxant effects .
Comparison with Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Alprazolam: Known for its rapid onset of action and used primarily for anxiety disorders.
Lorazepam: Used for its anxiolytic and sedative effects, often in preoperative settings.
Uniqueness of Estazolam-d5: this compound is unique due to the presence of deuterium atoms, which makes it particularly useful as an internal standard in analytical chemistry. The deuterium atoms provide a distinct mass difference, allowing for precise quantification in mass spectrometry-based assays .
This compound’s unique properties and applications make it a valuable compound in various scientific research fields, particularly in analytical chemistry and pharmacokinetic studies.
Properties
IUPAC Name |
8-chloro-6-(2,3,4,5,6-pentadeuteriophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4/c17-12-6-7-14-13(8-12)16(11-4-2-1-3-5-11)18-9-15-20-19-10-21(14)15/h1-8,10H,9H2/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCHDCWJMGXXRH-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NN=CN2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC3=NN=CN3C4=C2C=C(C=C4)Cl)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718714 | |
Record name | 8-Chloro-6-(~2~H_5_)phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170082-16-3 | |
Record name | 8-Chloro-6-(~2~H_5_)phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 170082-16-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.